Uvaretin
Overview
Description
Uvaretin is a natural product belonging to the class of chalcones, which are known for their classical α,β-unsaturated ketone moiety flanked by phenyl groups . This compound was first isolated from the chloroform extract of Uvaria acuminate Oliv (Annonaceae) in 1976 . It has been reported to possess a wide range of biological properties, including anticancer, antimalarial, anti-inflammatory, antileishmanial, antituberculotic, antimitotic, analgesic, antibacterial, and antifungal activities .
Preparation Methods
Uvaretin can be synthesized via a seven-step synthetic route, which has been developed to gain access to the this compound class of chalcone natural products . The overall yield of this synthetic route is 15.1% . The unsaturated enone variant of this compound, also a natural product, can be accessed in a 16.7% yield over six steps . This route provides a nearly three-fold increase in yields compared to the previous synthetic route, which accessed them in 5.8% and 3.0% overall yields, respectively .
Chemical Reactions Analysis
Uvaretin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Uvaretin has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry . It has been evaluated for its cytotoxicity and other biological properties, revealing IC50 values between 2.0 and 5.1 μM in cancerous cell lines such as HeLa, U937, A549, and MIA PaCa-2 . Screening of the whole chalcone library set led to the discovery of over 30 compounds with single-digit μM IC50 activity as sole agents . Furthermore, multiple library members were found to possess promising potentiating properties with known chemotherapeutic agents .
Mechanism of Action
The mechanism of action of uvaretin involves its interaction with molecular targets and pathways involved in various biological processes . This compound has been shown to possess potent cytotoxicity as a sole agent and exhibits mild synergistic to additive effects in cancerous cell lines . Within HCT-116 cells, this compound was shown to possess antagonism properties with doxorubicin, 6-thiopurine, and etoposide .
Comparison with Similar Compounds
Uvaretin is unique among chalcones due to its specific structural features and biological properties . Similar compounds in the chalcone class include butein, cardamonin, derricin, flavokawain, isoalipurposide, isoliquiritigenin, licochalcone, naringenin, xanthohumol, and xanthoangelol . These compounds share the classical α,β-unsaturated ketone moiety flanked by phenyl groups but differ in their specific substituents and biological activities .
Properties
IUPAC Name |
1-[2,4-dihydroxy-3-[(2-hydroxyphenyl)methyl]-6-methoxyphenyl]-3-phenylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O5/c1-28-21-14-20(26)17(13-16-9-5-6-10-18(16)24)23(27)22(21)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHGGFQNRNEFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=CC=C2O)O)C(=O)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207148 | |
Record name | Uvaretin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58449-06-2 | |
Record name | Uvaretin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58449-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uvaretin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uvaretin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uvaretin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UVARETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ5C9UL7V1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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